3-(Naphthalen-2-yl)picolinic acid
Overview
Description
3-(Naphthalen-2-yl)picolinic acid is an organic compound that combines the structural features of naphthalene and picolinic acid. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both a naphthalene ring and a picolinic acid moiety in its structure allows for unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Naphthalen-2-yl)picolinic acid typically involves the coupling of a naphthalene derivative with picolinic acid or its derivatives. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a naphthalenyl boronic acid reacts with a halogenated picolinic acid under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized reactors and continuous flow systems to manage the exothermic nature of the reaction.
Types of Reactions:
Oxidation: The naphthalene ring in this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: The compound can be reduced using hydrogenation reactions, often employing catalysts such as palladium on carbon, to yield reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Scientific Research Applications
3-(Naphthalen-2-yl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-yl)picolinic acid in biological systems often involves its interaction with metal ions. The picolinic acid moiety acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can then interact with various biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Picolinic Acid: A simpler analog with a single pyridine ring and a carboxylic acid group.
Naphthalene Derivatives: Compounds like naphthoquinone and naphthalene diimide, which share the naphthalene core structure.
Uniqueness: 3-(Naphthalen-2-yl)picolinic acid is unique due to the combination of the naphthalene ring and the picolinic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its simpler analogs.
Properties
IUPAC Name |
3-naphthalen-2-ylpyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-14(6-3-9-17-15)13-8-7-11-4-1-2-5-12(11)10-13/h1-10H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDNZXJEEVRMGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(N=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247512 | |
Record name | 2-Pyridinecarboxylic acid, 3-(2-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261920-78-8 | |
Record name | 2-Pyridinecarboxylic acid, 3-(2-naphthalenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261920-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 3-(2-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.